![molecular formula C11H24N2O2 B11951520 1,1'-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine)](/img/structure/B11951520.png)
1,1'-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine)
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Overview
Description
1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) is a complex organic compound characterized by its unique dioxolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of a diol with an aldehyde or ketone under acidic conditions.
N,N-Dimethylation:
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug design.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) involves its interaction with specific molecular targets. The dioxolane ring and dimethylamine groups enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine)
- 1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-diethylmethanamine)
Uniqueness
1,1’-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) is unique due to its specific stereochemistry and the presence of dimethylamine groups
Biological Activity
The compound 1,1'-((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(N,N-dimethylmethanamine) is a derivative of dioxolane with potential biological applications. Its structure features a dioxolane moiety linked to two dimethylmethanamine groups. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties.
Chemical Structure and Properties
- Molecular Formula: C_{14}H_{26}N_{2}O_{2}
- Molecular Weight: 270.37 g/mol
- CAS Number: 143101-86-4
The compound's structure can be represented as follows:
Synthesis
The synthesis of the compound typically involves the reaction of chiral dioxolanes with N,N-dimethylmethanamine under controlled conditions. The process yields high purity and enantiomeric excess.
Biological Activity Overview
Research has shown that derivatives of dioxolanes exhibit significant biological activities. The following sections detail specific studies related to the antibacterial and antifungal activities of similar compounds.
Antibacterial Activity
A study on various dioxolane derivatives demonstrated promising antibacterial properties against several strains of bacteria. The compounds were tested against:
-
Gram-positive bacteria:
- Staphylococcus aureus
- Staphylococcus epidermidis
- Enterococcus faecalis
-
Gram-negative bacteria:
- Pseudomonas aeruginosa
- Escherichia coli
- Klebsiella pneumoniae
Results indicated that certain dioxolane derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus and S. epidermidis, suggesting effective antibacterial activity .
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 625–1250 | Excellent |
Staphylococcus epidermidis | 625–1250 | Excellent |
Enterococcus faecalis | 625 | Excellent |
Pseudomonas aeruginosa | Not tested | Variable |
Escherichia coli | Not active | None |
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity was evaluated against Candida albicans. Most derivatives showed significant antifungal effects except for one variant. The results indicated that the presence of specific substituents in the dioxolane structure influenced the biological activity positively .
Fungal Strain | Activity Level |
---|---|
Candida albicans | Significant |
Case Study 1: Antibacterial Efficacy
A comparative study analyzed the efficacy of various dioxolane derivatives against multi-drug resistant bacterial strains. The results revealed that compounds with specific structural modifications exhibited enhanced antibacterial activity compared to their simpler counterparts.
Case Study 2: Antifungal Screening
In another study focusing on antifungal properties, researchers synthesized a series of dioxolane derivatives and tested them against clinical isolates of fungi. The findings suggested that structural diversity in these compounds could lead to the development of new antifungal agents.
Properties
Molecular Formula |
C11H24N2O2 |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-[(4S,5S)-5-[(dimethylamino)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H24N2O2/c1-11(2)14-9(7-12(3)4)10(15-11)8-13(5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m0/s1 |
InChI Key |
WOTDAPQUONJWPP-UWVGGRQHSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CN(C)C)CN(C)C)C |
Canonical SMILES |
CC1(OC(C(O1)CN(C)C)CN(C)C)C |
Origin of Product |
United States |
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